N-[1-(HYDRAZINECARBONYL)ETHYL]ADAMANTANE-1-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-(1-hydrazinyl-1-oxopropan-2-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-8(12(18)17-15)16-13(19)14-5-9-2-10(6-14)4-11(3-9)7-14/h8-11H,2-7,15H2,1H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQMTTIZEZVLEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)NC(=O)C12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(HYDRAZINECARBONYL)ETHYL]ADAMANTANE-1-CARBOXAMIDE typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, which converts diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups such as carbonyl groups . The reaction conditions often involve the use of radical initiators and specific catalysts to achieve the desired substitution patterns.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(HYDRAZINECARBONYL)ETHYL]ADAMANTANE-1-CARBOXAMIDE undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like hydrogen gas, and nucleophiles such as amines. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions may produce various substituted adamantane derivatives .
Scientific Research Applications
N-[1-(HYDRAZINECARBONYL)ETHYL]ADAMANTANE-1-CARBOXAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism by which N-[1-(HYDRAZINECARBONYL)ETHYL]ADAMANTANE-1-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to the desired biological or chemical effects . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
N-Butyladamantane-1-carboxamide ()
- Structure : Replaces the hydrazinecarbonyl-ethyl group with a simple butyl chain.
- Synthesis : Prepared via reaction of 1-adamantane carbonyl chloride with butanamine in CH₂Cl₂, yielding 80% crystalline product .
- This limits its utility in applications requiring specific molecular interactions (e.g., enzyme inhibition).
N-(1H-Pyrazol-3-ylmethyl)adamantane-1-carboxamide ()
- Structure : Substitutes the hydrazinecarbonyl-ethyl group with a pyrazole-methyl group.
- However, the absence of hydrazine reduces redox activity.
Compounds 11c and 11d ()
- Structures : Feature biphenyl-sulfonyl or bromo-biphenyl hydrazinecarbonyl groups attached to adamantane-carboxamide.
- However, synthesis yields are lower (31–45%) compared to simpler derivatives like N-butyladamantane-1-carboxamide (80%) .
Q & A
Q. What are the established synthetic pathways for N-[1-(hydrazinecarbonyl)ethyl]adamantane-1-carboxamide, and what reaction conditions are critical for optimizing yield and purity?
- Methodological Answer : The synthesis typically involves coupling adamantane-1-carboxylic acid derivatives with hydrazine-containing precursors. Key steps include:
- Coupling Reactions : Use coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) to form the carboxamide bond .
- Hydrazine Functionalization : React methyl adamantane-1-carboxylate with hydrazine under prolonged heating to form the hydrazide intermediate, followed by cyclization or further derivatization .
- Microwave-Assisted Synthesis : Enhances reaction efficiency and reduces side products compared to conventional heating .
- Critical Conditions : pH control (neutral to slightly basic), solvent polarity (DMF or acetonitrile), and temperature (60–100°C) significantly impact yield and purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Key signals include the adamantane C-H protons (δ 1.6–2.1 ppm) and hydrazine NH resonances (δ 6.5–8.0 ppm, broad) .
- ¹³C NMR : Carbonyl carbons (C=O) appear at δ 170–180 ppm .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) confirm functional groups .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight, with fragmentation patterns confirming the adamantane core and hydrazine moiety .
Q. What in vitro biological screening approaches are recommended for initial assessment of this compound's pharmacological potential?
- Methodological Answer :
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) testing against Mycobacterium tuberculosis (H37Rv strain) using microplate Alamar Blue assays .
- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) to evaluate selectivity indices .
- Target-Specific Assays : Enzymatic inhibition studies (e.g., DprE1 enzyme for antitubercular activity) using spectrophotometric methods .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data observed for this compound across different assay systems?
- Methodological Answer :
- Assay Validation : Use orthogonal assays (e.g., radiometric vs. fluorometric) to confirm target engagement .
- Purity Analysis : Perform HPLC-MS to rule out impurities (e.g., residual solvents or byproducts) affecting results .
- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes to identify potential false negatives due to rapid degradation .
Q. What computational chemistry strategies are suitable for predicting the binding modes of this adamantane derivative with potential biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like DprE1 or viral proteases. Focus on the adamantane core's hydrophobic pockets and hydrogen bonds from the hydrazine group .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns) in explicit solvent to assess binding stability and conformational changes .
Q. What crystallization challenges exist for this compound, and how can single-crystal X-ray diffraction parameters be optimized?
- Methodological Answer :
- Crystallization Issues : The adamantane core's rigidity and hydrazine's polarity may lead to poor crystal growth. Use solvent vapor diffusion with mixed solvents (e.g., DCM/methanol) .
- Data Collection : Optimize X-ray wavelength (Cu-Kα, λ = 1.5418 Å) and temperature (100 K) to enhance resolution. Refinement with SHELXL (anisotropic displacement parameters) improves accuracy .
Q. How does the compound's stability vary under different pH and temperature conditions?
- Methodological Answer :
- Stability Testing :
| Condition | Degradation Pathway | Analytical Method |
|---|---|---|
| Acidic (pH 2) | Hydrolysis of amide bond | HPLC-MS |
| Alkaline (pH 10) | Hydrazine oxidation | TLC/UV monitoring |
| High Temp (60°C) | Adamantane ring decomposition | NMR |
Q. What strategies improve the compound's solubility and bioavailability without structural modification?
- Methodological Answer :
- Co-Solvents : Use DMSO:water (1:4) or cyclodextrin complexes to enhance aqueous solubility .
- Lipid-Based Formulations : Nanoemulsions (e.g., Labrafil/Cremophor EL) improve intestinal absorption .
Notes
- Citations : All references are from peer-reviewed journals or validated synthetic protocols.
- Methodological Focus : Answers emphasize reproducible experimental design and data interpretation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
